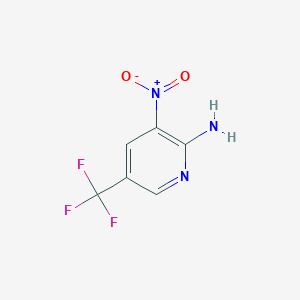

3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Description

Contextualization as a Pyridine (B92270) Derivative and Fluorinated Organic Compound

3-Nitro-5-(trifluoromethyl)pyridin-2-amine belongs to the family of pyridine derivatives, which are heterocyclic organic compounds characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The pyridine scaffold is a ubiquitous motif in numerous biologically active compounds and functional materials.

Furthermore, the presence of a trifluoromethyl (-CF3) group classifies it as a fluorinated organic compound. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov The high electronegativity of fluorine often leads to increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity, making fluorinated compounds highly valuable in drug discovery and agrochemical development.

Significance of Trifluoromethyl-Substituted Pyridines in Advanced Chemical Synthesis

The trifluoromethyl group is a key pharmacophore in medicinal chemistry. Its introduction into a pyridine ring, as seen in this compound, can significantly enhance the biological activity of the resulting molecules. Trifluoromethyl-substituted pyridines are integral components in a wide range of pharmaceuticals and agrochemicals. For instance, they are found in insecticidal compounds and are explored for their potential in treating various diseases. The unique electronic properties of the -CF3 group, being strongly electron-withdrawing, can influence the reactivity of the pyridine ring and the acidity of adjacent functional groups, thereby providing a powerful tool for fine-tuning molecular properties.

Overview of Research Trajectories for this compound

Research involving this compound and its analogs primarily focuses on its utility as a versatile synthetic intermediate. The presence of three key functional groups—the amino group, the nitro group, and the trifluoromethyl group—on a pyridine core offers multiple avenues for chemical modification.

One significant research trajectory involves leveraging the amino group for derivatization. For example, analogous compounds like 2-amino-3-chloro-5-trifluoromethylpyridine are used as precursors in the synthesis of ureas, which have shown potent insecticidal activity. google.com This suggests that this compound could be a valuable starting material for creating novel bioactive compounds through reactions at the amino functionality.

Another area of investigation is the chemical transformation of the nitro group. The nitro group can be reduced to an amino group, opening up possibilities for synthesizing di-substituted pyridines with diverse functionalities. These di-amino pyridines can then serve as building blocks for more complex heterocyclic systems.

The following table summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 53359-69-6 |

| Molecular Formula | C6H4F3N3O2 |

| Molecular Weight | 207.11 g/mol |

A plausible synthetic route to this compound can be inferred from the synthesis of related compounds. The preparation of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (B1587248) from 3-nitro-5-trifluoromethyl-2-pyridone has been documented. googleapis.comchemicalbook.com This chloro-substituted pyridine is a likely direct precursor to the target amine via a nucleophilic aromatic substitution reaction with ammonia (B1221849) or an ammonia equivalent.

The table below outlines a potential synthetic pathway:

| Step | Reactant | Reagent | Product |

| 1 | 5-trifluoromethyl-2-pyridone | Fuming nitric acid | 3-nitro-5-trifluoromethyl-2-pyridone prepchem.com |

| 2 | 3-nitro-5-trifluoromethyl-2-pyridone | POCl3, PCl5 | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine googleapis.com |

| 3 | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | Ammonia | This compound |

The continued exploration of the synthesis and reactivity of this compound is expected to yield novel molecules with significant potential in various fields of chemical science.

Structure

3D Structure

Propriétés

IUPAC Name |

3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-1-4(12(13)14)5(10)11-2-3/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUVKANNSWTRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442417 | |

| Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53359-69-6 | |

| Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitro 5 Trifluoromethyl Pyridin 2 Amine and Its Precursors

Strategies for Constructing the Trifluoromethylpyridine Core

The assembly of the 5-(trifluoromethyl)pyridine framework is a critical first step in the synthesis of the target molecule. Several key strategies have been developed for this purpose, each with its own advantages and specific applications. These methods include the conversion of trichloromethyl precursors, the assembly of the pyridine (B92270) ring from trifluoromethyl-containing building blocks, and the direct introduction of the trifluoromethyl group.

Chlorine/Fluorine Exchange Methodologies using Trichloromethylpyridine Intermediates

A prevalent and industrially significant method for the synthesis of trifluoromethylpyridines is the halogen exchange (HALEX) reaction, which involves the fluorination of a corresponding trichloromethylpyridine precursor. This transformation is typically achieved using hydrogen fluoride (B91410) (HF) and can be performed in either the liquid or vapor phase. The starting material, a trichloromethylpyridine, is often synthesized from a corresponding picoline derivative through chlorination.

For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). One approach involves reacting 106.16 g of 2,3-dichloro-5-(trichloromethyl)pyridine with 180 g of anhydrous hydrogen fluoride in a polyethylene (B3416737) reactor. The reaction is controlled at -20 °C while slowly adding mercuric oxide, ensuring the temperature does not exceed 35 °C. After approximately 22 hours of stirring, the product is obtained with a high conversion rate and selectivity. alfa-chemical.com Alternatively, heating 2,3-dichloro-5-(trichloromethyl)pyridine with a catalyst and slowly introducing anhydrous hydrogen fluoride gas at 170 °C for 11 hours also yields the desired product. alfa-chemical.com

Another key precursor, 2-chloro-5-(trifluoromethyl)pyridine, can be synthesized by the fluorination of 2-chloro-5-trichloromethylpyridine. nih.gov This simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts like iron fluoride is an efficient one-step process. nih.gov

The following table summarizes representative chlorine/fluorine exchange reactions for the synthesis of trifluoromethylpyridine intermediates.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, HgO, -20 to 35 °C, 22 h | 2,3-dichloro-5-(trifluoromethyl)pyridine | 98% selectivity, 100% conversion | alfa-chemical.com |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, catalyst, 170 °C, 11 h | 2,3-dichloro-5-(trifluoromethyl)pyridine | 65% | alfa-chemical.com |

| 3-picoline | Cl₂, HF, vapor phase, >300 °C, FeF₃ catalyst | 2-chloro-5-(trifluoromethyl)pyridine | Good | nih.gov |

| 2-chloro-5-(trichloromethyl)pyridine | HF, vapor phase | 2-chloro-5-(trifluoromethyl)pyridine | - | nih.gov |

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

An alternative strategy for constructing the trifluoromethylpyridine core involves the cyclocondensation of smaller, trifluoromethyl-containing building blocks. This "bottom-up" approach allows for the direct incorporation of the trifluoromethyl group into the pyridine ring during its formation.

Various trifluoromethyl-containing compounds can serve as starting materials for these reactions. For example, the synthesis of certain trifluoromethylpyridine derivatives can be achieved through the condensation of precursors in the presence of ammonia (B1221849). This method is particularly useful for producing specific isomers, such as those with a 4-trifluoromethyl-pyridine structure. researchoutreach.org While this approach offers a high degree of control over the final structure, the availability and cost of the starting trifluoromethylated building blocks can be a limiting factor.

Direct Introduction of the Trifluoromethyl Group via Active Species

The direct trifluoromethylation of a pre-formed pyridine ring represents a more atom-economical approach. This method avoids the multi-step sequences often required in the previously mentioned strategies. The direct introduction of a trifluoromethyl group can be achieved using various trifluoromethylating agents that generate active trifluoromethyl species, such as radicals or nucleophiles.

While this method is conceptually straightforward, controlling the regioselectivity of the trifluoromethylation on the pyridine ring can be challenging. The position of the incoming trifluoromethyl group is influenced by the electronic properties of the pyridine ring and any existing substituents. For the synthesis of 5-(trifluoromethyl)pyridine derivatives, this method would require a pyridine starting material that directs the trifluoromethylation to the desired position.

Regioselective Introduction of Nitro and Amino Functionalities

Once the 5-(trifluoromethyl)pyridine core is established, the subsequent steps involve the precise and regioselective introduction of the nitro and amino groups at the 3- and 2-positions, respectively. The order of these functionalization steps is crucial for achieving the desired final product.

A common synthetic route involves the nitration of a 2-hydroxypyridine (B17775) derivative, followed by chlorination and subsequent amination. For example, the synthesis can start from 3-nitro-5-(trifluoromethyl)pyridin-2-ol. chemicalbook.com This intermediate can then be chlorinated to form 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (B1587248), which serves as a key precursor for the final amination step.

Nitration Protocols for Pyridine Derivatives

The nitration of pyridine rings is a well-established electrophilic aromatic substitution reaction. However, the electron-deficient nature of the pyridine ring generally makes it less reactive towards nitration compared to benzene. The reaction typically requires strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity of nitration is highly dependent on the substituents already present on the pyridine ring. For the synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, a common strategy involves the nitration of a precursor where the desired regiochemistry is favored. For instance, nitrating 2-aminopyridine (B139424) derivatives often leads to a mixture of 3-nitro and 5-nitro isomers. googleapis.comgoogle.com To achieve the desired 3-nitro substitution, it is often necessary to block the more reactive 5-position or to utilize a starting material that directs the nitration to the 3-position.

A general procedure for the nitration of an aminopyridine derivative involves dissolving the substrate in concentrated sulfuric acid, followed by the dropwise addition of concentrated nitric acid at a controlled temperature. google.com

Amination Reactions of Halogenated Pyridines

The introduction of the amino group at the 2-position is typically achieved through the amination of a corresponding 2-halopyridine. The halogen atom, usually chlorine, acts as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction with an ammonia source.

A direct pathway to this compound involves the amination of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This reaction is typically carried out by treating the chlorinated precursor with ammonia.

Alternatively, a two-step approach can be employed starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. The first step involves a regioselective amination at the 2-position to yield 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This reaction can be carried out by treating 2,3-dichloro-5-(trifluoromethyl)pyridine with aqueous ammonia in an autoclave at elevated temperatures (e.g., 100-125 °C). google.com The subsequent step would then be the nitration of this aminated intermediate. However, controlling the regioselectivity of this nitration to favor the 3-position can be challenging.

Another documented method involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with liquid ammonia in the presence of an organic solvent at 125-135 °C and 2.0-3.5 MPa for 8-15 hours. This process yields a high-purity product in about 90% yield. scribd.com

The following table provides examples of amination reactions relevant to the synthesis of the target compound's precursors.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 28% aqueous ammonia, 100-125 °C, 24-29 h | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | - | google.com |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Liquid ammonia, organic solvent, 125-135 °C, 2.0-3.5 MPa, 8-15 h | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | ~90% | scribd.com |

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination, a powerful tool in C-N bond formation, can be employed for the synthesis of this compound from its chloro-precursor. While specific examples for this exact transformation are not extensively detailed in the provided literature, the general principles of Buchwald-Hartwig amination are applicable. These reactions typically involve a palladium catalyst, such as Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, for instance, rac-BINAP (rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene).

In a related study on the amination of 2-bromo-5-(trifluoromethyl)pyridine, a Pd(dba)2/DavePhos catalytic system was initially investigated. researchgate.net Optimization of the catalyst loading was found to be crucial, with an increase from 4/4.5 mol% to 8/9 mol% leading to a significant improvement in product yields. researchgate.net The choice of ligand also plays a critical role, with rac-BINAP demonstrating superior selectivity in some cases. researchgate.net These findings suggest that a systematic screening of catalysts, ligands, bases, and solvents would be necessary to develop an efficient palladium-catalyzed synthesis of this compound.

Transition Metal-Free Amination Strategies

Transition-metal-free methods provide an alternative and often more cost-effective and environmentally friendly approach to amination. These strategies typically rely on the inherent reactivity of the pyridine ring, which is activated by the electron-withdrawing nitro and trifluoromethyl groups.

One potential strategy involves the use of an ammonia source, such as acetamidine (B91507) hydrochloride, to introduce the amino group onto a fluorinated pyridine precursor. This method has been successfully applied to the synthesis of 2-aminopyridine derivatives from 2-fluoropyridine (B1216828) under catalyst-free conditions, proceeding through nucleophilic substitution and subsequent hydrolysis. rsc.org The reaction demonstrates high chemoselectivity and adaptability to various substrates. rsc.org

Another emerging transition-metal-free approach is photodecarboxylative amination of redox-active esters with diazirines. chemrxiv.org While not directly applied to the target molecule, this method offers a mild and efficient way to form C-N bonds and could be explored for the synthesis of this compound analogs.

Nucleophilic Aromatic Substitution (NAS) in Pyridine Systems

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like 3-nitro-5-(trifluoromethyl)pyridine. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups at the 3- and 5-positions, respectively, activates the 2-position for nucleophilic attack.

The reaction of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with an amine nucleophile, such as ammonia, is a direct method to synthesize the target compound. This reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate. youtube.comnih.gov The subsequent loss of the chloride ion restores the aromaticity of the pyridine ring, yielding the aminated product. youtube.com These reactions are often carried out at elevated temperatures to overcome the energy barrier associated with the disruption of aromaticity in the intermediate state. youtube.com

Multi-Step Synthesis Pathways for this compound

Multi-step syntheses are often necessary to construct the this compound scaffold, typically starting from more readily available pyridine derivatives. A common strategy involves the synthesis of a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can be derived from 3-picoline. nih.gov This process can involve vapor-phase chlorination and fluorination steps. nih.gov

Once the appropriately substituted pyridine ring is formed, a sequence of reactions, including nitration and amination, is carried out to introduce the required functional groups. For instance, a 2-aminopyridine derivative can be halogenated at the 5-position, followed by nitration at the 3-position. The resulting 2-amino-3-nitro-5-halogenopyridine can then be further modified. googleapis.com The synthesis of pyrido[3',2':4,5]pyrrolo[3,2-d] chemicalbook.comresearchgate.netoxazin-4(5H)-ones from 2-aminonicotinonitriles involves a multi-step sequence including Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, and cyclization, showcasing the complexity of synthesizing functionalized pyridine systems. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound Analogs

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound and its analogs. Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For palladium-catalyzed aminations, the catalyst and ligand combination is critical. As seen in the synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amines, switching from a DavePhos to a rac-BINAP ligand significantly improved the selectivity of the reaction. researchgate.net Increasing the catalyst loading also led to higher yields, although this must be balanced with cost considerations. researchgate.net

In nucleophilic aromatic substitution reactions, temperature and the nature of the nucleophile are key factors. The reaction of 2-chloropyridines with amines often requires heating to proceed at a reasonable rate. youtube.com The choice of solvent can also influence the reaction outcome.

The following table illustrates the optimization of a palladium-catalyzed amination reaction for a related trifluoromethyl-substituted pyridine, highlighting the impact of catalyst and ligand choice on the yield of the desired products.

| Entry | Catalyst (mol%) | Ligand (mol%) | Product 3a Yield (%) | Product 4a Yield (%) |

| 1 | Pd(dba)₂ (4) | DavePhos (4.5) | Low | Low |

| 2 | Pd(dba)₂ (8) | DavePhos (9) | 32 | 17 |

| 3 | Pd(dba)₂ (4) | rac-BINAP (4.5) | Increased Selectivity | - |

| 4 | Pd(dba)₂ (8) | rac-BINAP (9) | 71 | - |

| Data adapted from a study on the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. researchgate.net |

This data underscores the importance of systematic optimization to achieve high-yielding synthetic routes for complex pyridine derivatives.

Chemical Reactivity and Derivatization Strategies of 3 Nitro 5 Trifluoromethyl Pyridin 2 Amine

Reactivity Profiling Based on Substituent Effects (Nitro and Trifluoromethyl Groups)

The reactivity of the pyridine (B92270) ring in 3-Nitro-5-(trifluoromethyl)pyridin-2-amine is profoundly influenced by the strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. Pyridine itself is an electron-deficient (π-deficient) aromatic system due to the greater electronegativity of the nitrogen atom compared to carbon, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iquonbi.ac.ke The presence of the -NO₂ and -CF₃ groups exacerbates this electron deficiency through both inductive and resonance effects.

Inductive Effect (-I): Both the nitro and trifluoromethyl groups are strongly electronegative. The fluorine atoms in the -CF₃ group pull electron density from the carbon atom they are attached to, which in turn withdraws electron density from the pyridine ring through the sigma bond framework. minia.edu.eglibretexts.org Similarly, the nitrogen atom of the nitro group has a formal positive charge and inductively withdraws electrons from the ring. minia.edu.eglibretexts.org

Resonance Effect (-M or -R): The nitro group withdraws electron density from the aromatic ring via resonance, delocalizing the ring's π-electrons onto its oxygen atoms. minia.edu.eg This delocalization leaves a greater positive charge on the ring carbons, further deactivating the ring toward attack by electrophiles. minia.edu.eg The trifluoromethyl group, however, does not participate in resonance withdrawal but its powerful inductive effect is the dominant factor. minia.edu.eg

The cumulative effect of the pyridine nitrogen and these two powerful electron-wthdrawing groups makes the ring highly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iqpearson.com Conversely, this severe electron deficiency renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (NAS). The molecule is therefore primed to react with nucleophiles, a characteristic that is central to its derivatization.

| Substituent | Electronic Effect | Impact on Pyridine Ring |

|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing (-I, -M) | Deactivates ring for electrophilic attack; Activates ring for nucleophilic attack. |

| Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing (-I) | Deactivates ring for electrophilic attack; Activates ring for nucleophilic attack. minia.edu.eg |

| Pyridine Nitrogen | Electron-Withdrawing (-I) | Inherently deactivates the aromatic system compared to benzene. uoanbar.edu.iq |

Applications in Cross-Coupling Reactions for Further Functionalization

While this compound itself is not typically used directly in cross-coupling reactions, it serves as a critical precursor to substrates that are. Cross-coupling reactions, such as those developed by Suzuki, Hiyama, and Buchwald-Hartwig, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. acs.orgacs.orgmdpi.com To utilize this chemistry, the aminopyridine must first be converted into a derivative containing a suitable leaving group, most commonly a halogen (Cl, Br, I).

For instance, the 2-amino group can be replaced with a halogen via a Sandmeyer-type reaction, or a halogen can be introduced at another position on the ring. The resulting halo-nitro-trifluoromethyl-pyridine is an excellent substrate for palladium-catalyzed cross-coupling. nih.gov The electron-deficient nature of the ring, as discussed previously, facilitates the initial oxidative addition step in the catalytic cycle.

A common strategy involves the synthesis of compounds like 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (B1587248), which can be prepared from the corresponding 2-hydroxypyridine (B17775) derivative. chemicalbook.com This halogenated intermediate can then undergo various cross-coupling reactions to introduce new aryl, alkyl, or amino groups, demonstrating the utility of the parent amine as a foundational building block. nih.govresearchgate.net

Reduction of the Nitro Group to Amino Functionality

A key transformation in the derivatization of this compound is the reduction of the nitro group to a primary amine. This reaction yields 5-(Trifluoromethyl)pyridine-2,3-diamine, a valuable intermediate for the synthesis of fused heterocyclic systems like imidazopyridines. The reduction of aromatic nitro groups is a well-established and reliable process in organic synthesis, with numerous reagents capable of effecting the transformation chemoselectively. wikipedia.orgresearchgate.net

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is generally clean and high-yielding.

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are effective. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and selective reagent for this purpose. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst can also be used to reduce the nitro group. google.com

The choice of reagent often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. researchgate.net

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Pressurized H₂, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Refluxing aqueous acid | Cost-effective and common on an industrial scale. commonorganicchemistry.com |

| SnCl₂ · 2H₂O | Solvent (e.g., Ethanol, Ethyl Acetate) | Offers mild conditions and good chemoselectivity. commonorganicchemistry.com |

| Raney Nickel / H₂ | Pressurized H₂, solvent | Effective, can be used when dehalogenation is a concern. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Can be used for selective reductions. wikipedia.org |

Strategies for Amino Group Modifications and N-Substituted Derivatives

The primary amino group at the C2 position is a versatile handle for further functionalization. It can readily undergo a variety of reactions to produce N-substituted derivatives. These modifications can be used to build more complex molecules or to modulate the compound's biological or material properties.

Common strategies for modifying the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a robust and high-yielding reaction.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones is often a more controlled method for producing secondary amines.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the amino group and an aryl halide, yielding an N-arylated product.

These modifications are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Exploration of Nucleophilic Attack Pathways and Electrophilicity of the Pyridine Ring

As established, the pyridine ring of this compound is highly electrophilic. The combination of the ring nitrogen and the two potent electron-withdrawing substituents makes the carbon atoms of the ring susceptible to attack by nucleophiles. uonbi.ac.ke

In a typical pyridine system, nucleophilic attack is favored at the C2, C4, and C6 positions (α and γ to the nitrogen), as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex through resonance involving the electronegative nitrogen atom. uoanbar.edu.iq In this specific molecule, the C2 position is already substituted with an amino group. The remaining C4 and C6 positions are therefore the most likely sites for nucleophilic attack. The extreme electron-deficient character of the ring facilitates such reactions, often allowing nucleophilic aromatic substitution to occur even without a traditional leaving group at the site of attack, particularly under forcing conditions. The presence of a good leaving group, such as a halogen, at the C2 or C6 position would make substitution reactions at those sites particularly facile.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone analytical technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, both proton (¹H) and carbon-13 (¹³C) NMR are critical for a comprehensive structural assessment.

Proton NMR (¹H NMR) for Positional Ambiguity Resolution and Characterization

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the pyridine (B92270) ring contains two aromatic protons. Their chemical shifts (δ), measured in parts per million (ppm), are highly sensitive to the electronic effects of the surrounding substituents: the electron-donating amine (-NH₂) group and the two strongly electron-withdrawing groups, nitro (-NO₂) and trifluoromethyl (-CF₃).

The signals for the two protons on the pyridine ring are expected to appear as distinct doublets due to coupling with each other. The specific chemical shifts help to resolve any positional ambiguity of the substituents. Furthermore, a broad signal corresponding to the amine (-NH₂) protons would be observed, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 (Pyridine Ring) | 8.0 - 8.5 | Doublet (d) |

| H-6 (Pyridine Ring) | 8.5 - 9.0 | Doublet (d) |

| -NH₂ (Amine) | 5.0 - 7.0 | Broad Singlet (br s) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the carbon skeleton. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached groups.

The pyridine ring will exhibit five distinct signals. The carbon atom attached to the trifluoromethyl group (C-5) will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbons bonded to the nitro (C-3) and amine (C-2) groups are also significantly influenced by these substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 130 - 135 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 (quartet) |

| C-6 | 145 - 150 |

| -CF₃ | 120 - 125 (quartet) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides valuable information about the functional groups present. For this compound, characteristic absorption bands are expected for the N-H bonds of the amine group, the N-O bonds of the nitro group, the C-F bonds of the trifluoromethyl group, and the C=C and C=N bonds of the pyridine ring.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Amine (-NH₂) | 3300 - 3500 |

| C-H Stretching | Aromatic (Pyridine) | 3000 - 3100 |

| N-O Asymmetric Stretching | Nitro (-NO₂) | 1500 - 1560 |

| N-O Symmetric Stretching | Nitro (-NO₂) | 1335 - 1385 |

| C=C, C=N Stretching | Aromatic Ring | 1400 - 1600 |

Raman Spectroscopy for Complementary Vibrational Assignments

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is more sensitive to polar bonds, Raman is often better for analyzing non-polar and symmetric bonds. The symmetric stretching of the nitro group and the vibrations of the pyridine ring are typically strong in the Raman spectrum of this compound, providing complementary data to the FT-IR analysis.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

For this compound, a crystallographic study would definitively confirm the planar structure of the pyridine ring and the geometry of the substituents. It would also provide insight into the crystal packing, revealing intermolecular interactions such as hydrogen bonding involving the amine and nitro groups, which govern the solid-state properties of the material.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Orthorhombic |

| Space Group | The symmetry operations of the crystal | P2₁2₁2₁ |

| a, b, c (Å) | Unit cell dimensions | a=5.5, b=12.0, c=15.0 |

| α, β, γ (°) | Unit cell angles | α=90, β=90, γ=90 |

| Z | Molecules per unit cell | 4 |

Note: These values are hypothetical and would need to be determined experimentally.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a pivotal analytical technique for investigating the electronic transitions within this compound. The absorption of ultraviolet and visible light by the molecule provides insights into its electronic structure and the extent of conjugation. The chromophoric system of this compound is primarily dictated by the substituted pyridine ring, which includes a nitro group (-NO₂) and an amino group (-NH₂), both of which are powerful auxochromes, as well as a trifluoromethyl group (-CF₃).

The electronic spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The presence of the nitro and amino groups, which are in conjugation with the pyridine ring, significantly influences the energy of these transitions. The amino group, being an electron-donating group, and the nitro group, a strong electron-withdrawing group, create a "push-pull" system that extends the conjugation and shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift).

The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro group) to a π* antibonding orbital. These transitions are also sensitive to the electronic environment.

A hypothetical UV-Visible spectral data table is presented below to illustrate the expected absorption regions.

| Expected Transition | Probable λmax Range (nm) | Relative Intensity |

| π → π | 350 - 400 | High |

| n → π | > 400 | Low |

This interactive table is based on theoretical expectations for the electronic transitions in this compound, drawing parallels from structurally related compounds.

Mass Spectrometry for Molecular Ion Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for structural elucidation and sample identification.

The molecular formula of this compound is C₆H₄F₃N₃O₂. The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). This calculated mass is a critical parameter for high-resolution mass spectrometry (HRMS), which can confirm the elemental composition with a high degree of confidence.

In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecule, [M+H]⁺, in the positive ion mode. The m/z value of this ion would be approximately 208.03. In Electron Ionization (EI) mass spectrometry, the molecular ion peak, M⁺, would be observed, along with a characteristic fragmentation pattern that can provide further structural information.

While experimental mass spectral data for this compound is not widely published, predictive data for the closely related compound 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (C₆H₃F₃N₂O₃) is available and can serve as a reference. The predicted mass spectrum for this related compound shows various adducts, which is a common occurrence in ESI-MS.

Below is a data table summarizing the theoretically calculated monoisotopic mass for this compound and the predicted m/z values for common adducts that would be expected in its mass spectrum.

| Ionic Species | Theoretical m/z | Ionization Mode |

| [M]⁺ | 207.0259 | EI |

| [M+H]⁺ | 208.0337 | ESI (+) |

| [M+Na]⁺ | 230.0156 | ESI (+) |

| [M-H]⁻ | 206.0181 | ESI (-) |

This interactive table presents the theoretical exact masses for the molecular ion and common adducts of this compound, which are essential for its confirmation via mass spectrometry.

Computational Chemistry and Theoretical Investigations of 3 Nitro 5 Trifluoromethyl Pyridin 2 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely applied to pyridine (B92270) derivatives to predict a range of properties, including optimized geometries, vibrational spectra, and electronic characteristics. researchgate.netnih.gov For 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, DFT calculations are typically performed using hybrid functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), to provide a reliable description of its molecular and electronic properties. nih.govacs.org

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure, known as geometry optimization. This process computationally finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For substituted pyridines like this compound, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

Studies on analogous compounds, such as 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 2-amino-3-methyl-5-nitropyridine, demonstrate that DFT methods provide optimized geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov For the title compound, the planarity of the pyridine ring and the orientation of the amino, nitro, and trifluoromethyl groups are key outcomes of this analysis. The intramolecular interactions, such as potential hydrogen bonding between the amino group and the nitro group, significantly influence the final conformation.

Table 1: Predicted Geometric Parameters for a Substituted Pyridine Ring (Illustrative Data) This table presents typical bond lengths and angles for a substituted pyridine ring, based on DFT calculations of analogous compounds. The actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (ring) | ~1.34 Å |

| C-C (ring) | ~1.39 Å | |

| C-NH2 | ~1.36 Å | |

| C-NO2 | ~1.48 Å | |

| C-CF3 | ~1.50 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| N-C-C (ring) | ~123° | |

| C-C-NH2 | ~121° | |

| C-C-NO2 | ~118° |

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the nitro (-NO2) and trifluoromethyl (-CF3) groups is expected to lower the energy of the LUMO, while the electron-donating amino (-NH2) group raises the energy of the HOMO. researchgate.netresearchgate.net DFT calculations for similar nitropyridine derivatives show that the HOMO is typically localized on the amino group and the pyridine ring, whereas the LUMO is concentrated on the nitro group and the ring system. nih.govresearchgate.net This distribution indicates that the molecule has distinct electron-rich and electron-poor regions, governing its interaction with other species.

Table 2: Frontier Molecular Orbital Energies (Illustrative Data) Based on typical values for aminonitropyridine derivatives calculated via DFT.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap (ΔE) | 3.5 eV |

The Molecular Electrostatic Potential (MEP) map is another powerful tool for analyzing reactivity. It visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.net For the title compound, the MEP map would show negative potential (red/yellow regions) around the electronegative oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, revealing charge delocalization and hyperconjugative interactions. nih.gov This analysis is used to quantify the stability arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

In this compound, significant interactions are expected between the lone pair of the amino nitrogen and the π* anti-bonding orbitals of the pyridine ring, as well as between the ring's π orbitals and the π* orbitals of the nitro group. These interactions, quantified as stabilization energies (E(2)), indicate a high degree of intramolecular charge transfer (ICT). nih.gov NBO analysis also calculates the natural atomic charges on each atom, providing a more quantitative measure of the electronic effects of the substituents than MEP analysis alone. researchgate.net The analysis for similar compounds confirms significant negative charges on the nitro group's oxygen atoms and the pyridine nitrogen, with positive charges on the carbons attached to the electron-withdrawing groups. nih.gov

Theoretical vibrational analysis using DFT is a standard method to complement and interpret experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. nih.gov

A key output of this analysis is the Potential Energy Distribution (PED), which allows for the unambiguous assignment of each vibrational mode to specific molecular motions, such as C-H stretching, N-H bending, or NO2 symmetric stretching. nih.gov For this compound, characteristic vibrational modes would include:

N-H stretching of the amino group (typically 3300-3500 cm⁻¹).

Aromatic C-H stretching (around 3000-3100 cm⁻¹).

Asymmetric and symmetric NO2 stretching (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively).

C-F stretching from the trifluoromethyl group (in the 1100-1300 cm⁻¹ region).

Pyridine ring stretching modes (1400-1600 cm⁻¹).

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Mechanism of Action Studies

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations are particularly valuable for investigating how a ligand like this compound might interact with a biological receptor, such as an enzyme or protein. nih.gov

In a typical MD study, the ligand is placed in the active site of a receptor, and the entire system is solvated in a box of water molecules. The simulation then calculates the forces on every atom and tracks their movements over time by solving Newton's equations of motion. This provides a dynamic picture of the binding process, revealing key information such as:

The stability of the ligand-receptor complex over time.

The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding. researchgate.net

Conformational changes in both the ligand and the receptor upon binding. nih.gov

The free energy of binding, which quantifies the affinity of the ligand for the receptor.

For pyridine derivatives, MD simulations have been successfully used to confirm binding modes predicted by molecular docking and to assess the stability of the interactions with target proteins. nih.govresearchgate.net

Theoretical Studies on Tautomerism and Energy Barriers

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The relative stability of different tautomers can significantly affect a molecule's chemical and biological properties. chemrxiv.orgnih.gov this compound can potentially exist in several tautomeric forms.

Amino-Imino Tautomerism: The exocyclic amino group can tautomerize to an endocyclic imino form. The pyridin-2-amine form is generally much more stable than the 1H-pyridin-2-imine tautomer. wikipedia.org

Nitro-Aci-nitro Tautomerism: The nitro group can tautomerize to its aci-nitro (nitronic acid) form.

Computational studies, particularly using DFT, are essential for evaluating the relative energies of these tautomers and the energy barriers for their interconversion. acs.org Calculations on similar heterocyclic systems have shown that the amino tautomer is significantly more stable than the imino form. acs.org Likewise, the nitro form is generally more stable than the aci-nitro form. By calculating the transition state structure connecting two tautomers, the activation energy for the isomerization process can be determined, providing insight into the kinetic stability of each form. acs.org

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Characteristics

The prediction of reactivity sites in a molecule is a fundamental aspect of computational chemistry, providing insights into its behavior in chemical reactions. For this compound, theoretical investigations employing Density Functional Theory (DFT) are instrumental in elucidating its electrophilic and nucleophilic characteristics. Key to this analysis are the Fukui functions and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. researchgate.net It quantifies the change in electron density at a given point in the molecule as the total number of electrons is changed.

The sites for electrophilic and nucleophilic attack can be predicted using the condensed Fukui functions. For a nucleophilic attack (reaction with an electrophile), the relevant Fukui function, denoted as f+, is calculated. A higher value of f+ on an atom indicates a greater susceptibility to nucleophilic attack. Conversely, for an electrophilic attack (reaction with a nucleophile), the Fukui function f- is used, with higher values indicating more reactive sites.

In the case of this compound, the presence of strong electron-withdrawing groups (the nitro group, -NO₂, and the trifluoromethyl group, -CF₃) and an electron-donating group (the amino group, -NH₂) significantly influences the electron density distribution across the pyridine ring. The amino group tends to increase the electron density, particularly at the ortho and para positions, making these sites more susceptible to electrophilic attack. In contrast, the nitro and trifluoromethyl groups withdraw electron density, rendering the ring more electron-deficient and thus more susceptible to nucleophilic attack, especially at the positions ortho and para to them.

The energies of the HOMO and LUMO are also critical in predicting reactivity. A lower HOMO-LUMO energy gap is associated with higher chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile.

Theoretical calculations would likely show that the electron density of the HOMO is concentrated on the amino group and specific carbons of the pyridine ring, making these the primary sites for electrophilic attack. The LUMO's electron density would be expected to be localized more on the nitro group and the carbons attached to the electron-withdrawing substituents, indicating these as the likely sites for nucleophilic attack.

To illustrate the predicted reactivity, the following tables present hypothetical but representative data derived from computational analysis of this compound.

Table 1: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 4.40 |

Note: These are representative theoretical values and may vary with the level of theory and basis set used in the calculation.

Table 2: Predicted Condensed Fukui Functions for Selected Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N (in NH₂) | 0.08 | 0.15 |

| C2 | 0.12 | 0.05 |

| N (in NO₂) | 0.18 | 0.02 |

| C3 | 0.04 | 0.10 |

| C4 | 0.15 | 0.06 |

| C5 | 0.03 | 0.09 |

| C6 | 0.14 | 0.07 |

Note: Higher values indicate greater reactivity for the specified type of attack. These values are illustrative.

Based on these theoretical predictions, the carbon atoms at positions 4 and 6, along with the nitrogen of the nitro group, are the most probable sites for nucleophilic attack. For electrophilic attack, the nitrogen of the amino group and the carbon at position 3 are predicted to be the most reactive sites.

Applications in Medicinal Chemistry Research

Exploration as Potential Pharmaceutical Leads

The pyridine (B92270) scaffold substituted with a trifluoromethyl group is a key structural motif found in numerous active pharmaceutical and agrochemical ingredients. nih.gov The compound 3-Nitro-5-(trifluoromethyl)pyridin-2-amine serves as a crucial intermediate in the synthesis of more complex molecules designed to interact with biological targets. One of the key strategies in drug design involves modifying such molecular scaffolds with specific chemical groups to enhance biological and physicochemical properties. mdpi.comscilit.com These modifications can bolster interactions with biological targets or improve pharmacokinetic characteristics, which are critical for transforming a compound into a viable drug candidate. mdpi.comscilit.com

Recent research has highlighted the potential of a closely related structural analog, 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine, as a novel therapeutic agent. nih.govresearchgate.netacs.org This discovery underscores the potential of the nitro-trifluoromethyl-pyridinamine scaffold, suggesting that derivatives, including this compound, could serve as promising lead compounds for the development of new drugs targeting various diseases. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Trifluoromethylpyridines in Drug Discovery

The trifluoromethyl (-CF3) group is a vital substituent in modern medicinal chemistry due to its unique electronic and steric properties. mdpi.comnih.gov Its incorporation into a drug candidate can profoundly impact its physical, chemical, and biological characteristics. nih.gov

Key effects of the trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, potentially increasing its bioavailability. mdpi.comnih.gov

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation, particularly oxidation. mdpi.commdpi.com This increased stability can prolong the drug's half-life in the body.

Binding Affinity : As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic properties of the parent molecule, potentially enhancing electrostatic or hydrogen bonding interactions with the target protein. mdpi.comresearchgate.net Its size, larger than a methyl group, can also lead to improved hydrophobic interactions, increasing binding affinity and selectivity. mdpi.com

Modulation of pKa : The electronegativity of the -CF3 group can lower the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

The strategic placement of fluorine-containing groups is a common tactic in drug development to improve biological activity and chemical or metabolic stability. mdpi.com

The biological effect of a pyridine-based compound is highly dependent on the type and position of its substituents. SAR studies on related structures, such as substituted epibatidine (B1211577) analogs, have demonstrated that altering substituents on the pyridine ring can lead to significant differences in binding affinity, functional potency, and efficacy at various receptors. nih.gov For instance, the introduction of fluoro, bromo, or amino groups at different positions resulted in varied receptor subtype selectivity and potency. nih.gov

Research on Anticancer Activity and Mechanisms

The combination of a trifluoromethyl group and a thiazolo[4,5-d]pyrimidine (B1250722) structure (a purine (B94841) analog) has been explored to create compounds with potent anticancer properties. mdpi.com The trifluoromethyl group is often included in anticancer drug candidates to improve their pharmacological profiles. mdpi.comresearchgate.net Aromatic nitro compounds also represent a broad class of molecules that exhibit a wide range of biological activities, including their use as anticancer drugs. mdpi.com

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. oaepublish.com AR antagonists work by blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) to the receptor, thereby inhibiting the growth of prostate cancer cells. nih.gov Research has focused on developing new and more potent AR antagonists to combat the disease, especially in its advanced stages.

Recent studies have led to the discovery of a close analog of the subject compound, identified as a pure AR antagonist. nih.govacs.org Through structural optimization, researchers identified compounds that showed significant inhibitory activity. nih.govacs.org

A major challenge in the treatment of advanced prostate cancer is the development of resistance to antiandrogen therapies. oaepublish.commdpi.com This resistance often occurs due to mutations in the androgen receptor, which can cause traditional AR antagonists to paradoxically act as agonists, promoting tumor growth. nih.govacs.org Consequently, there is a critical need for novel AR antagonists that can effectively inhibit both the wild-type and mutated forms of the receptor. nih.govacs.org

Research into the 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine scaffold has yielded promising results in this area. nih.govdocumentsdelivered.com Structural optimization of an initial lead compound led to the identification of pure AR antagonists, designated EL15 and EF2, which were effective against both wild-type and drug-resistant AR variants. nih.govacs.org EF2, in particular, demonstrated potent inhibition of the AR pathway and effectively suppressed tumor growth in animal models. nih.govacs.org These findings suggest that the nitro-trifluoromethyl-pyridinamine core is a valuable scaffold for developing new therapeutics to overcome antiandrogen resistance in prostate cancer. nih.govacs.org

| Compound | IC50 (μM) | Target | Reference |

|---|---|---|---|

| EL15 | 0.94 | Androgen Receptor (AR) | nih.govacs.org |

| EF2 | 0.30 | Androgen Receptor (AR) | nih.govacs.org |

Cytotoxic Performance Against Human Cancer Cell Lines

There is no available data detailing the cytotoxic effects of this compound against any human cancer cell lines. Consequently, information such as IC₅₀ values, mechanisms of cytotoxicity, or selectivity for cancer cells is not present in the reviewed literature.

Antimicrobial and Antifungal Research Potential

An extensive search did not yield any studies investigating the potential antimicrobial or antifungal properties of this compound. The compound has not been documented in screens against bacterial or fungal pathogens. While research exists on the antimicrobial activities of other pyridine derivatives, no specific data is available for this particular compound. researchgate.netmdpi.commdpi.com

Preclinical Research on Biological Activity and Efficacy

No preclinical studies detailing the in vitro or in vivo biological activity and efficacy of this compound are available in the public domain. The compound appears to be primarily documented as a chemical intermediate, with related structures such as 3-Nitro-5-(trifluoromethyl)pyridin-2-ol and 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (B1587248) being more commonly cited in chemical synthesis literature. chemicalbook.comalchempharmtech.comnih.gov

Applications in Agrochemical Research

Investigation as Intermediates or Active Ingredients in Crop Protection

The primary utility of trifluoromethylpyridine (TFMP) derivatives in the agrochemical industry lies in their role as key intermediates for crop protection products. nih.govjst.go.jp The specific compound, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, is structurally related to several important building blocks used in the synthesis of leading herbicides, insecticides, and fungicides. acs.orgresearchgate.net The trifluoromethyl (CF3) group is particularly valued in agrochemical design because it can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity to target sites. nih.govacs.org

While direct application of this compound as a final active ingredient is not widely documented, its potential as a precursor is evident. For instance, the related compound, 2-amino-3-chloro-5-trifluoromethylpyridine, serves as a crucial intermediate for synthesizing N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a compound noted for its potent insecticidal effects. google.com This highlights a common synthetic strategy where the 2-amino-5-(trifluoromethyl)pyridine core is modified to create highly active final products.

The presence of the nitro group at the 3-position and the amine group at the 2-position on the pyridine (B92270) ring of this compound offers reactive sites for further chemical elaboration. These functional groups allow for the construction of more complex molecules, enabling researchers to develop new derivatives with potentially enhanced pesticidal or herbicidal activities. The broader class of TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), are in high demand as starting materials for numerous commercial agrochemicals, underscoring the industrial importance of this chemical family. nih.govjst.go.jp

Table 1: Key Trifluoromethylpyridine Intermediates in Agrochemical Synthesis

| Compound Name | Role in Synthesis | Resulting Agrochemical Class |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Key intermediate | Herbicides (e.g., Fluazifop-butyl) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Starting material | Insecticides (e.g., Chlorfluazuron), Herbicides (e.g., Haloxyfop-methyl) |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Intermediate | Insecticides |

Research into Pesticidal and Herbicidal Properties

Research into the biological activity of compounds structurally similar to this compound suggests its potential as a scaffold for developing new pesticides and herbicides. The trifluoromethylpyridine fragment is a core component of many commercially successful agrochemicals. acs.orgnih.gov For example, derivatives of phenoxypyridine containing a trifluoromethyl group have been investigated as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides. nih.gov

While specific bioassay data for this compound is limited in publicly available literature, the known activities of its analogs provide a strong rationale for its investigation. For instance, various TFMP derivatives have demonstrated significant insecticidal activity against lepidopteran pests. nih.gov The introduction of a trifluoromethyl group into pyridine-based structures is a well-established strategy for enhancing insecticidal potency. nih.gov Similarly, numerous herbicides incorporate the TFMP moiety to achieve effective weed control. jst.go.jpacs.org

Studies on related nitropyridine and aminopyridine derivatives have also shown promising results. For example, certain phenylamine compounds containing substituted pyridine rings are known to have fungicidal properties. epo.org The combination of the nitro and amine groups on the 5-(trifluoromethyl)pyridine ring presents a unique electronic and structural profile that could be exploited in the design of novel active ingredients targeting a range of agricultural pests and weeds. rsc.orgnih.gov

Table 2: Examples of Agrochemicals Containing the Trifluoromethylpyridine Moiety

| Agrochemical | Type | Target |

|---|---|---|

| Fluazifop-butyl | Herbicide | Grass weeds |

| Chlorfluazuron | Insecticide | Lepidopteran pests |

| Flonicamid | Insecticide | Aphids |

| Fluazinam | Fungicide | Various fungal pathogens |

| Dithiopyr | Herbicide | Annual grass weeds |

Mode of Action Studies in Target Pests or Weeds

The specific mode of action for this compound has not been defined, as it is primarily considered a building block for other active compounds. However, the modes of action for numerous commercial pesticides that contain the trifluoromethylpyridine (TFMP) core are well-characterized and diverse, suggesting the versatility of this chemical scaffold in targeting different biological pathways.

Mode of action studies on TFMP-containing agrochemicals reveal their ability to interfere with a wide array of physiological processes in target organisms.

Herbicides: Many TFMP-based herbicides function by inhibiting crucial plant enzymes. For example, Fluazifop-butyl and Haloxyfop-methyl are inhibitors of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses. jst.go.jp Dithiopyr and Thiazopyr disrupt cell division by inhibiting microtubule assembly. jst.go.jp Other herbicidal derivatives have been designed to act as protoporphyrinogen oxidase (PPO) inhibitors. nih.gov

Insecticides: The insecticidal modes of action are also varied. Flonicamid, a nicotinamide (B372718) derivative with a 4-trifluoromethyl-pyridine structure, acts as a modulator of chordotonal organs, disrupting insect feeding behavior. nih.govjst.go.jp Other insecticidal compounds derived from TFMP intermediates function as insect growth regulators or have unknown modes of action, highlighting the potential for discovering novel biological targets. nih.gov

Fungicides: In fungicides, the TFMP moiety is often part of molecules that inhibit cellular respiration. For instance, Fluazinam acts as an uncoupler of oxidative phosphorylation. researchgate.net

The established ability of the TFMP structure to serve as a key component in molecules with these diverse modes of action provides a strong impetus for synthesizing and screening new derivatives of this compound to identify novel agrochemicals. justia.comgoogleapis.com

Emerging Research Areas and Future Perspectives for 3 Nitro 5 Trifluoromethyl Pyridin 2 Amine

Integration into Functional Materials Science

Currently, there is limited specific research on the integration of 3-Nitro-5-(trifluoromethyl)pyridin-2-amine into functional materials science. However, the broader class of trifluoromethylpyridine derivatives has shown potential in this area. For instance, related compounds like 2-amino-5-trifluoromethyl pyridine (B92270) are considered for the synthesis of specialized functional materials, such as photoelectric materials. chemicalbook.com The unique electronic properties conferred by the trifluoromethyl and nitro groups—both strong electron-withdrawing groups—could make this compound a candidate for applications in organic electronics.

The potential for this compound in materials science is rooted in the established utility of pyridine derivatives. Pyridines are known to be useful as building blocks for a variety of materials, including polymers and dyes. The presence of the trifluoromethyl group can enhance properties such as thermal stability and solubility in organic solvents, which are desirable characteristics for materials used in electronic devices. Future research could explore the synthesis of polymers incorporating this compound and investigate their optical and electronic properties.

Development of Novel Synthetic Routes for Sustainable Production

While specific sustainable production methods for this compound are not widely published, established synthetic routes for related compounds provide a foundation for developing more eco-friendly processes. A plausible synthesis of this compound would likely involve the amination of a precursor such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (B1587248). The synthesis of this precursor from 3-nitro-5-(trifluoromethyl)pyridin-2-ol has been documented, typically using reagents like phosphorus oxychloride. acs.org

| Method | Description | Potential Advantages | Reference |

|---|---|---|---|

| Continuous-Flow Synthesis | Reactions are carried out in a continuously flowing stream rather than in a batch. | Improved safety, better heat and mass transfer, easier scale-up, and potential for automation. | google.com |

| Electrochemical Synthesis | The use of electricity to drive chemical reactions. | Avoids the need for stoichiometric reagents, can often be performed at ambient temperature and pressure, and can use renewable energy sources. | nih.gov |

| Catalytic Hydrogenation | Reduction of a nitro group to an amine using hydrogen gas and a catalyst. | High atom economy and the primary byproduct is water. Can be performed using various catalysts, including nickel-based ones. | nih.gov |

Exploration of New Biological Targets and Therapeutic Areas

There is a lack of specific research into the biological targets and therapeutic applications of this compound. However, the structural components of the molecule suggest it could be a promising candidate for investigation. The trifluoromethylpyridine scaffold is a key structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.com Similarly, nitro-containing compounds are known to possess a broad spectrum of biological activities and are found in various medicines.

The combination of these two pharmacophores in a single molecule makes this compound an intriguing subject for future research. For example, some imidazopyridine compounds containing a nitro group have shown potent inhibitory activity against certain cancer cell lines. researchgate.net Additionally, other pyridine derivatives are being investigated as inhibitors of key signaling pathways in cancer, such as VEGFR-2 and HER-2. scbt.comacrospharmatech.com Given these precedents, future research could explore the potential of this compound as an anticancer agent or as a lead compound for the development of new drugs targeting other diseases.

| Compound Class | Biological Activity | Example Application | Reference |

|---|---|---|---|

| Trifluoromethylpyridines | Fungicidal, insecticidal, herbicidal, pharmaceutical | Agrochemicals and medicines | mdpi.com |

| Nitro-containing Heterocycles | Anticancer, antibacterial, antiprotozoal | Therapeutic agents | researchgate.net |

| Substituted Pyridines | Kinase inhibition (e.g., VEGFR-2, HER-2) | Anticancer drug development | scbt.comacrospharmatech.com |

Patent Landscape Analysis and Academic Research Trends

A specific patent landscape for this compound is not well-defined, as there are few, if any, patents that claim this specific molecule as a novel invention. However, the broader class of trifluoromethylpyridines has been the subject of extensive research and patenting activity, particularly since the 1980s. This trend is driven by their importance as intermediates in the synthesis of high-value products in the agrochemical and pharmaceutical industries.

Patents in this area often cover synthetic methods for producing trifluoromethylpyridine derivatives or their use in creating biologically active compounds. For example, patents exist for the synthesis of related compounds like 2-amino-3-chloro-5-trifluoromethylpyridine and for various substituted trifluoromethylpyridines with utility as herbicides and antimicrobial agents.

The academic research trends mirror the patent landscape, with a significant number of publications focusing on the synthesis and biological applications of trifluoromethyl-substituted heterocycles. The development of new synthetic methods, particularly those that are more efficient and sustainable, is a major focus. While this compound itself does not appear to be a major focus of current academic research, its structural similarity to compounds of high interest suggests that it could become a target for future studies as researchers continue to explore the chemical space around this valuable scaffold.

Q & A

Q. What are the key synthetic routes for preparing 3-Nitro-5-(trifluoromethyl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nitro-substituted pyridines often involves nitration of precursor pyridine derivatives. For example, nitration of 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1, 97% purity) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) could introduce the nitro group at the 3-position. Key parameters include reaction time, acid concentration, and temperature to avoid over-nitration or decomposition. Post-synthesis purification via recrystallization (melting point validation: 95–97.5°C ) or column chromatography is critical. Analytical methods like GC (≥96% purity ) and NMR should confirm regioselectivity and purity .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD resolved the hydrogen-bonding network in 3-chloropyridin-2-amine, revealing intermolecular Cl⋯Cl interactions (3.278 Å) and dimer formation . For the nitro analog, SC-XRD or spectroscopic methods (¹H/¹³C NMR, IR) can confirm substituent positions. Infrared spectroscopy is particularly useful for identifying nitro-group vibrations (~1520 cm⁻¹ for asymmetric stretching) .

Q. What safety protocols are essential when handling nitro-substituted pyridines?

Methodological Answer: Nitro compounds often pose explosive and toxic hazards. Key protocols include:

- Storage : Inert atmosphere (argon/nitrogen) and desiccated conditions to prevent decomposition .

- Handling : Use explosion-proof equipment, avoid friction/heat, and wear PPE (gloves, goggles).

- Emergency response : For skin contact, rinse with water (≥15 min) and use neutralizing agents (e.g., polyvinyl alcohol for nitro compounds) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitro groups influence reactivity in cross-coupling reactions?

Methodological Answer: The trifluoromethyl group is strongly electron-withdrawing (-I effect), which deactivates the pyridine ring and directs electrophilic substitution to specific positions. In contrast, the nitro group further enhances electrophilicity at the 3-position. For Suzuki-Miyaura couplings, the nitro group may act as a directing group, but its strong electron-withdrawing nature could reduce catalytic efficiency. Optimization may require Pd catalysts with electron-rich ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. What analytical strategies resolve contradictions in reaction yield data for nitro-pyridine derivatives?

Methodological Answer: Contradictions in yield data often stem from impurities or competing pathways. Systematic approaches include:

- By-product analysis : Use HPLC-MS to identify side products (e.g., reduction of nitro to amine under acidic conditions) .

- Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediate species .

- Reaction optimization : Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict interactions with biomolecular targets. For example, fluorinated pyridines like 3,5-difluoro-4-methylpyridin-2-amine exhibit unique charge distributions that influence binding to enzymes . Molecular docking simulations (using AutoDock Vina) against target proteins (e.g., kinases) can prioritize synthesis targets .

Retrosynthesis Analysis